molecular formula C6H9NO4 B561222 (R)-Methyl 1-methoxy-4-oxoazetidine-2-carboxylate CAS No. 108550-47-6

(R)-Methyl 1-methoxy-4-oxoazetidine-2-carboxylate

Cat. No.: B561222
CAS No.: 108550-47-6
M. Wt: 159.141
InChI Key: RJNMIFYAMICNJE-SCSAIBSYSA-N
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Description

®-Methyl 1-methoxy-4-oxoazetidine-2-carboxylate is a chiral azetidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 1-methoxy-4-oxoazetidine-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable chiral precursor, such as an amino acid derivative.

    Cyclization: The precursor undergoes cyclization to form the azetidine ring. This step may involve the use of reagents like triphosgene or phosgene in the presence of a base.

    Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production of ®-Methyl 1-methoxy-4-oxoazetidine-2-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: ®-Methyl 1-methoxy-4-oxoazetidine-2-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding hydroxyazetidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyazetidine derivatives.

    Substitution: Formation of substituted azetidine derivatives with various functional groups.

Scientific Research Applications

®-Methyl 1-methoxy-4-oxoazetidine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies investigating the biological activity of azetidine derivatives.

    Industrial Applications: The compound finds use in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of ®-Methyl 1-methoxy-4-oxoazetidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.

Comparison with Similar Compounds

    Azetidine-2-carboxylic acid: A non-proteinogenic amino acid with structural similarity.

    4-Oxoazetidine-2-carboxylic acid: A related compound with a similar oxo group.

    Methyl 4-oxoazetidine-2-carboxylate: A non-chiral analog.

Uniqueness: ®-Methyl 1-methoxy-4-oxoazetidine-2-carboxylate is unique due to its chiral nature and the presence of both methoxy and oxo functional groups

Properties

IUPAC Name

methyl (2R)-1-methoxy-4-oxoazetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-10-6(9)4-3-5(8)7(4)11-2/h4H,3H2,1-2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNMIFYAMICNJE-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC(=O)N1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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